Isobutyl 2-(morpholin-2-yl)acetate

Description

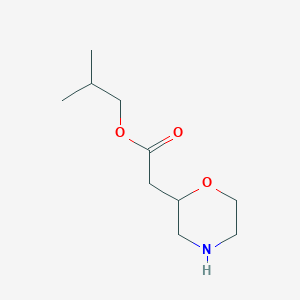

Isobutyl 2-(morpholin-2-yl)acetate is an ester derivative combining an isobutyl alcohol moiety with a morpholine-substituted acetic acid backbone. The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the α-carbon of the acetate group. This structural configuration confers unique physicochemical properties, including moderate polarity due to the morpholine ring’s electron-rich nitrogen and oxygen atoms, and enhanced lipophilicity from the isobutyl ester group.

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-methylpropyl 2-morpholin-2-ylacetate |

InChI |

InChI=1S/C10H19NO3/c1-8(2)7-14-10(12)5-9-6-11-3-4-13-9/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

RQTMHHKTIVIWQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CC1CNCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-(morpholin-2-yl)acetate typically involves the reaction of morpholine with isobutyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Commonly used solvents include methanol or ethanol

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the isobutyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Isobutyl 2-(morpholin-2-yl)acetate has shown promise in the realm of drug development, particularly as a pharmacological agent.

Neuropharmacology : Research indicates that compounds containing morpholine rings can interact with neurotransmitter systems, which suggests potential applications in treating neurological disorders . The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacological contexts.

Antiparasitic Activity : Studies have explored the use of morpholine derivatives in combating parasitic infections such as Trypanosomiasis. The compound's ability to inhibit specific enzymes involved in the life cycle of parasites positions it as a potential therapeutic agent .

Materials Science

This compound can also be utilized in materials science, specifically in the synthesis of polymers.

Polymerization Reactions : The compound has been investigated for its role as a monomer or co-monomer in ring-opening polymerization processes. Its unique structure allows for the formation of polymers with enhanced mechanical properties and thermal stability . This application is particularly relevant for developing new materials with specific characteristics tailored for industrial uses.

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate.

Synthesis of Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and acylation reactions, facilitating the development of diverse chemical entities .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of isobutyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell cycle regulation, leading to effects on cell proliferation and differentiation .

Comparison with Similar Compounds

Methyl 2-(morpholin-2-yl)acetate Hydrochloride

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

- Molecular Formula : C₁₂H₁₇N₃O₄.

- Key Differences: Incorporates a pyrimidinone ring linked to morpholine, increasing hydrogen-bonding capacity and rigidity. This structural complexity enhances target specificity in kinase inhibitors or antiviral agents .

2-Morpholino-2-phenylacetic Acid

- Molecular Formula: C₁₂H₁₅NO₃.

- Key Differences : The free carboxylic acid group (vs. ester) improves water solubility but reduces bioavailability. This compound is a precursor for prodrugs or metal-chelating agents .

Functional Analogues with Varied Ester Groups

Isobutyl Acetate

- Molecular Formula : C₆H₁₂O₂.

- Key Differences : Lacks the morpholine ring, resulting in simpler volatility and lower polarity. Widely used as a solvent in coatings and adhesives due to its low toxicity and high evaporation rate .

- Safety : Requires stringent handling protocols (e.g., eye wash stations, ventilation) due to flammability and mild irritancy .

Methyl 2-phenyl-2-(2-piperidyl)acetate

Table 1: Comparative Analysis of Key Parameters

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Applications |

|---|---|---|---|---|

| This compound | 217.27 | ~1.5 | Low (ester-dominated) | Pharma intermediates |

| Methyl 2-(morpholin-2-yl)acetate HCl | 203.65 (free base) | ~0.8 | High (HCl salt) | Drug synthesis |

| 2-Morpholino-2-phenylacetic Acid | 221.25 | ~1.2 | Moderate (carboxylic acid) | Chelators, prodrugs |

| Isobutyl Acetate | 116.16 | 1.78 | Insoluble | Industrial solvent |

Biological Activity

Isobutyl 2-(morpholin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl acetate with morpholine under specific conditions. Various methods have been explored to optimize yield and purity, including:

- Esterification : Reacting isobutyric acid with morpholine.

- Transesterification : Using isobutyl alcohol and morpholine derivatives.

Antimicrobial Properties

Research indicates that compounds containing morpholine rings, including this compound, exhibit significant antimicrobial activity. A study highlighted that various morpholine derivatives demonstrated effectiveness against multiple bacterial strains, suggesting potential applications in treating infections.

Analgesic Effects

This compound has also been investigated for its analgesic properties. Preliminary studies suggest that it may inhibit pain pathways similar to established analgesics, although specific IC50 values remain to be fully elucidated.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed in vitro and in vivo. For instance, it was found to suppress COX-2 activity, which is crucial in inflammatory processes. Comparative studies showed that it could achieve similar efficacy to standard anti-inflammatory drugs like indomethacin .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Analgesic | Potential inhibition of pain pathways | |

| Anti-inflammatory | Suppression of COX-2 activity |

In Vivo Studies

In animal models, this compound demonstrated reduced inflammation markers when administered prior to inflammatory stimuli. For example, in carrageenan-induced paw edema tests, it exhibited significant reductions in swelling compared to control groups .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the morpholine ring or the ester group can significantly influence biological activity. For instance, variations in substituents on the morpholine ring have been linked to enhanced antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.